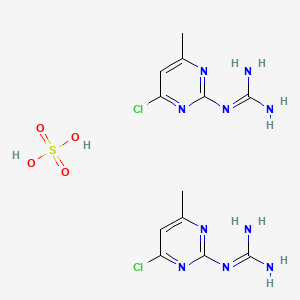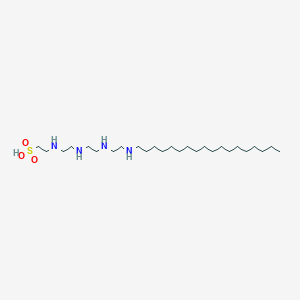
(Z)-pent-2-ene-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-pent-2-ene-1,5-diol is an organic compound with the molecular formula C5H10O2 It is a diol, meaning it contains two hydroxyl (-OH) groups, and it features a double bond in the (Z)-configuration between the second and third carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Z)-pent-2-ene-1,5-diol can be synthesized through several methods. One common approach involves the partial hydrogenation of 1,5-pentadiene using a suitable catalyst under controlled conditions. Another method includes the hydroboration-oxidation of 1,5-pentadiene, where the double bond is first hydroborated and then oxidized to form the diol.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of 1,5-pentadiene using palladium or platinum catalysts. The reaction is typically carried out under high pressure and temperature to ensure complete conversion and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-pent-2-ene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond can be reduced to form pentane-1,5-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.
Major Products
Oxidation: Pent-2-ene-1,5-dial or pent-2-ene-1,5-dioic acid.
Reduction: Pentane-1,5-diol.
Substitution: Halogenated derivatives like 2-chloropentane-1,5-diol.
Wissenschaftliche Forschungsanwendungen
(Z)-pent-2-ene-1,5-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (Z)-pent-2-ene-1,5-diol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups, which can further react to form various products. The molecular targets and pathways involved include interactions with oxidizing agents and catalysts that facilitate these transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentane-1,5-diol: Lacks the double bond present in (Z)-pent-2-ene-1,5-diol.
1,5-pentadiene: Contains two double bonds and lacks hydroxyl groups.
2-chloropentane-1,5-diol: A halogenated derivative of this compound.
Uniqueness
This compound is unique due to its combination of a double bond in the (Z)-configuration and two hydroxyl groups. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its similar compounds.
Eigenschaften
Molekularformel |
C5H10O2 |
|---|---|
Molekulargewicht |
102.13 g/mol |
IUPAC-Name |
(Z)-pent-2-ene-1,5-diol |
InChI |
InChI=1S/C5H10O2/c6-4-2-1-3-5-7/h1-2,6-7H,3-5H2/b2-1- |
InChI-Schlüssel |
YWZHEUFCDPRCAD-UPHRSURJSA-N |
Isomerische SMILES |
C(CO)/C=C\CO |
Kanonische SMILES |
C(CO)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


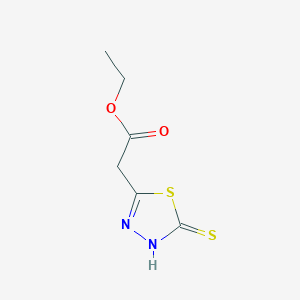
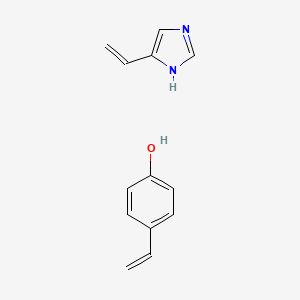
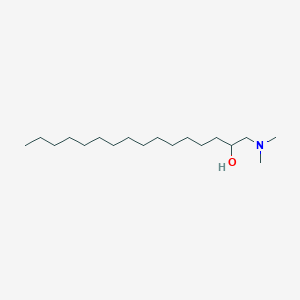


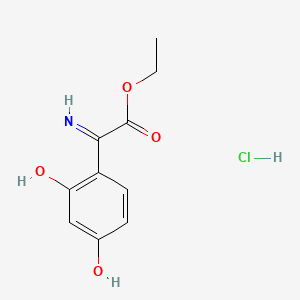
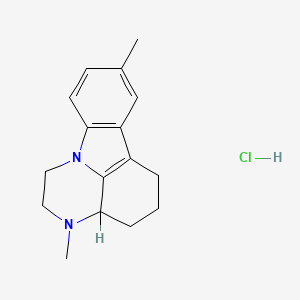
![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)
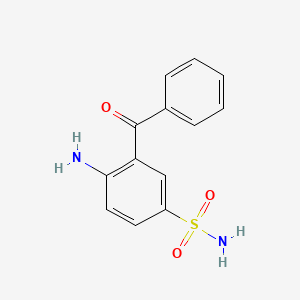
![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
